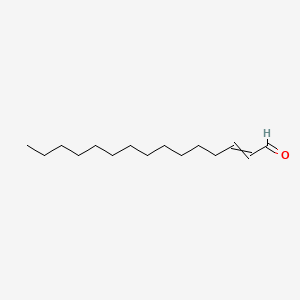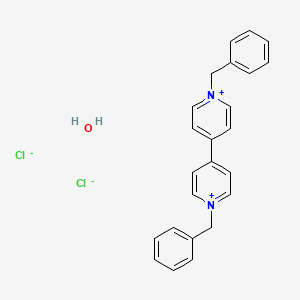
2,3,4-Tribromo-6-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tribromo-6-methoxyaniline: is an organic compound with the molecular formula C7H6Br3NO It is a brominated derivative of aniline, characterized by the presence of three bromine atoms and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tribromo-6-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of quinones or amines, respectively .
Aplicaciones Científicas De Investigación
Chemistry: 2,3,4-Tribromo-6-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable building block for the preparation of various derivatives .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Brominated anilines have shown promise in the development of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, dyes, and pigments. Its stability and reactivity make it suitable for various applications in materials science .
Mecanismo De Acción
The mechanism of action of 2,3,4-Tribromo-6-methoxyaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group contribute to its reactivity and ability to form hydrogen bonds and halogen bonds with target molecules. These interactions can influence the compound’s biological activity, such as inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
2,4,6-Tribromoaniline: Another brominated aniline with similar properties but different bromination pattern.
2,4-Dibromo-6-methoxyaniline: Lacks one bromine atom compared to 2,3,4-Tribromo-6-methoxyaniline.
2,4,6-Tribromo-3-methoxyaniline: Similar structure but with the methoxy group in a different position.
Uniqueness: this compound is unique due to its specific bromination pattern and the presence of a methoxy group at the 6-position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
95970-04-0 |
|---|---|
Fórmula molecular |
C7H6Br3NO |
Peso molecular |
359.84 g/mol |
Nombre IUPAC |
2,3,4-tribromo-6-methoxyaniline |
InChI |
InChI=1S/C7H6Br3NO/c1-12-4-2-3(8)5(9)6(10)7(4)11/h2H,11H2,1H3 |
Clave InChI |
QKQPYKJLBNOQHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1N)Br)Br)Br |
Solubilidad |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)


![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)

![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)

![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
